VU0453595

Descripción general

Descripción

VU0453595 es un modulador alostérico positivo altamente selectivo y sistémicamente activo del receptor de acetilcolina muscarínico M1. Se ha estudiado por sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas como la enfermedad de Alzheimer y la esquizofrenia debido a su capacidad para mejorar las funciones cognitivas y modular la excitación y la arquitectura del sueño/vigilia .

Métodos De Preparación

VU0453595 se puede sintetizar a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. El compuesto se formula típicamente como una microsuspensión en beta-ciclodextrina en agua estéril para fines de investigación . Los métodos de producción industrial para this compound no están ampliamente documentados, ya que se utiliza principalmente en entornos de investigación.

Análisis De Reacciones Químicas

VU0453595 se somete a diversas reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son esenciales para modificar los grupos funcionales del compuesto para mejorar su actividad.

Reacciones de sustitución:

Productos principales: Los principales productos formados a partir de estas reacciones son derivados de this compound con propiedades químicas modificadas.

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Research indicates that VU0453595 can improve cognitive performance in both young and aged mice. In experiments, administration of this compound resulted in increased high-frequency gamma power, a marker associated with enhanced arousal and cognition, without altering sleep architecture . In contrast to other treatments like donepezil, this compound did not produce dose-limiting adverse effects, making it a promising candidate for cognitive enhancement therapies .

Case Study: Novel Object Recognition Task

In a study utilizing the Novel Object Recognition (NOR) task, mice treated with this compound demonstrated improved recognition memory compared to control groups. The recognition index calculated from the time spent exploring novel versus familiar objects indicated significant cognitive enhancement attributable to the compound .

| Treatment Group | Time Spent Exploring Novel Object (seconds) | Time Spent Exploring Familiar Object (seconds) | Recognition Index |

|---|---|---|---|

| Control | 30 | 50 | -0.25 |

| This compound (1 mg/kg) | 50 | 30 | 0.25 |

| This compound (3 mg/kg) | 60 | 20 | 0.67 |

Modulation of Sleep Architecture

This compound has also been studied for its effects on sleep patterns. In aged mice, it was found to mitigate age-related decreases in REM sleep duration, suggesting its potential role in treating sleep disturbances associated with aging or neurodegenerative conditions .

Key Findings on Sleep Modulation

- Increased REM Sleep : Aged wildtype mice treated with this compound showed a significant increase in REM sleep duration.

- Stable Sleep Architecture : Unlike other treatments that altered sleep stages negatively, this compound maintained stable sleep architecture while enhancing arousal levels.

Potential Therapeutic Applications

The implications of this compound extend beyond cognitive enhancement and sleep modulation. Its ability to potentiate M1 receptor activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By enhancing cholinergic signaling, this compound may help counteract cognitive decline associated with such conditions.

Neuroprotective Effects

Studies indicate that PAMs like this compound may offer neuroprotective benefits by promoting synaptic plasticity and resilience against neurodegenerative processes. This is particularly relevant given the role of cholinergic signaling in maintaining neuronal health and function.

Safety Profile and Pharmacokinetics

This compound has demonstrated a favorable safety profile in preclinical studies. It lacks agonist activity at the M1 receptor, which reduces the risk of cholinergic side effects commonly associated with direct agonists . Its pharmacokinetic properties allow for effective dosing without significant adverse effects observed in animal models.

Mecanismo De Acción

VU0453595 ejerce sus efectos modulando selectivamente el receptor de acetilcolina muscarínico M1. Esta modulación mejora la flexibilidad cognitiva y la excitación sin inducir efectos adversos mediados por la colinergia. El mecanismo del compuesto implica potenciar la respuesta del receptor a la acetilcolina, lo que lleva a una mejora de las funciones cognitivas y a una reducción de las disminuciones relacionadas con la edad en la duración del sueño REM .

Comparación Con Compuestos Similares

VU0453595 se compara con otros compuestos similares como:

Donepezilo: Un inhibidor de la acetilcolinesterasa que aumenta el tiempo de vigilia pero puede causar efectos adversos limitantes de la dosis.

Xanomelina: Un agonista M1/M4 que también aumenta el tiempo de vigilia pero tiene efectos adversos limitantes de la dosis.

BQCA: Otro modulador alostérico positivo M1 utilizado en investigación

This compound es único en su capacidad para mejorar las funciones cognitivas y modular la excitación sin efectos adversos significativos, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo.

Actividad Biológica

VU0453595 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). This compound has been extensively studied for its potential therapeutic effects on cognitive functions and neuropsychiatric conditions. Below, we explore its biological activity, including pharmacological properties, cognitive enhancement effects, and relevant case studies.

Overview of this compound

This compound was developed to enhance the activity of the M1 receptor without directly activating it. This selectivity is crucial as it minimizes side effects typically associated with non-selective muscarinic agonists. The compound exhibits excellent pharmacokinetic properties, allowing for effective brain penetration after systemic administration in animal models .

Pharmacological Properties

- Selectivity : this compound shows greater than tenfold selectivity for M1 over other mAChR subtypes .

- Mechanism of Action : It potentiates the effects of endogenous acetylcholine (ACh), thereby enhancing cholinergic signaling in a spatially and temporally appropriate manner .

- Dosage : Effective doses in studies typically range from 0.1 to 10 mg/kg, depending on the specific cognitive tasks being assessed .

Cognitive Enhancement Effects

Research has demonstrated that this compound significantly improves various aspects of cognitive function:

- Learning and Memory : In behavioral tests, this compound improved learning performance and cognitive flexibility. For instance, it facilitated faster learning in feature-reward tasks compared to vehicle controls, with subjects reaching performance criteria more quickly .

- Perseveration Reduction : The compound reduced perseverative responses during cognitive tasks, allowing subjects to avoid repeating erroneous choices. This effect was particularly noted at lower distractor loads .

- Cognitive Flexibility : Administration of this compound enhanced cognitive flexibility, enabling better adaptation to changing task demands without compromising attentional filtering capabilities .

Table 1: Summary of Key Findings from Studies on this compound

Behavioral Assessments

- Novel Object Recognition Task : Mice treated with this compound showed a significant preference for novel objects over familiar ones, indicating enhanced memory retention and recognition capabilities .

- Social Interaction Assay : The compound also positively influenced social behaviors in mice, suggesting broader implications for social cognition .

Propiedades

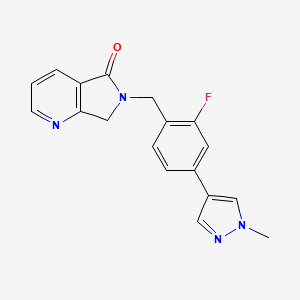

IUPAC Name |

6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O/c1-22-9-14(8-21-22)12-4-5-13(16(19)7-12)10-23-11-17-15(18(23)24)3-2-6-20-17/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZQOZALTSDKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)CN3CC4=C(C3=O)C=CC=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.